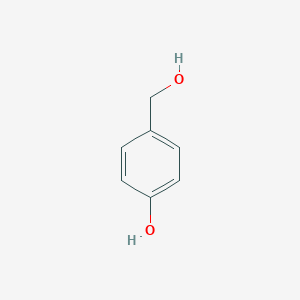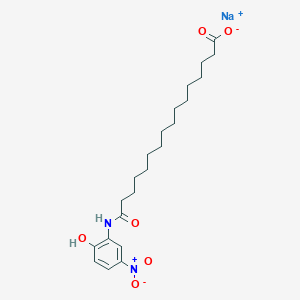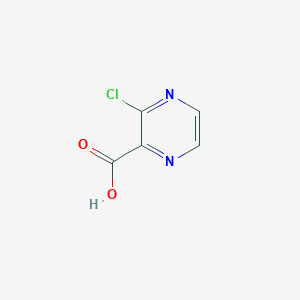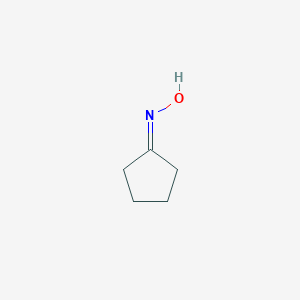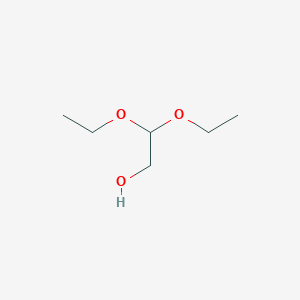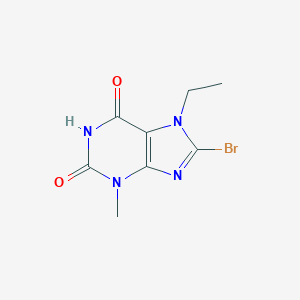
8-Bromo-7-ethyl-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated purine derivatives, including structures similar to 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, often involves halogenation and nucleophilic substitution reactions. The process can yield compounds with significant photochromic, photomagnetic, and electrochemical properties, as demonstrated in the synthesis and properties of related brominated compounds (Chen et al., 2010); (Gavrilova et al., 2012).
Molecular Structure Analysis
The molecular structure of brominated purine derivatives can be determined through crystallography, revealing the arrangement and bonding within the crystal lattice. Studies have shown various configurations and packing patterns in crystalline structures, demonstrating the versatility of purine derivatives in forming hydrogen-bonded complexes with significant stability and specific geometric arrangements (Mazza et al., 1969).
Chemical Reactions and Properties
Chemical reactions involving 8-Bromo-7-ethyl-3-methylpurine-2,6-dione derivatives may include nucleophilic substitution, wherein the bromo group is replaced by other nucleophiles, leading to a diverse range of compounds. These reactions underscore the chemical versatility and reactivity of the brominated purine scaffold. The reactivity of such compounds with trisamine in specific solvents exemplifies unusual reaction pathways, leading to unexpected products and showcasing the compound's reactivity under various conditions (Khaliullin & Shabalina, 2020).
Wissenschaftliche Forschungsanwendungen
Impact on Multidrug Resistance-Associated Proteins
8-Bromo-7-ethyl-3-methylpurine-2,6-dione and its analogs, such as 6-bromo-7-[11C]methylpurine, have been studied for their potential to assess the activity of Multidrug Resistance-Associated Proteins (MRPs) in excretory organs like the kidneys. These compounds undergo rapid conversion in tissues, facilitating the measurement of MRPs' activity, particularly ABCC1, in various organs, including the brain, lungs, and kidneys. The ability to evaluate MRPs' function noninvasively could have significant implications for understanding drug excretion and resistance mechanisms, providing insights into the pharmacokinetics of therapeutic agents and the development of strategies to overcome drug resistance in cancer therapy (Zoufal et al., 2018).
Involvement in G-quadruplex Structures
Research on G-quadruplexes, which are nucleic acid secondary structures with potential implications in gene regulation and cancer, has incorporated analogs of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione, such as 8-bromo- and 8-methylguanines. These analogs have been utilized to stabilize specific G-quadruplex folds, aiding in the accurate structural determinations of these complex formations. This work contributes to the broader understanding of G-quadruplex functions and their potential as therapeutic targets in oncology and genetic diseases (Sagi, 2014).
Application in Diagnostic Assays
Derivatives of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione have been explored in the context of identifying potential biomarkers for diseases like renal cell carcinoma (RCC). Studies involving urinary volatile organic compounds (VOCs) have indicated that specific biomarkers related to this compound's derivatives could aid in the noninvasive diagnosis of RCC, offering a novel approach to early detection and monitoring of the disease (Wang et al., 2016).
Contributions to Neuroscience Research
In neuroscience, analogs of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione have been used to study the effects of presynaptic versus postsynaptic adenosine A2A receptor blockade on behaviors like self-administration of substances in animal models. This research provides valuable insights into the neural mechanisms underlying substance use disorders and the potential therapeutic targets for addiction treatment (Justinova et al., 2014).
Eigenschaften
IUPAC Name |
8-bromo-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQOQUKCFKWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-ethyl-3-methylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

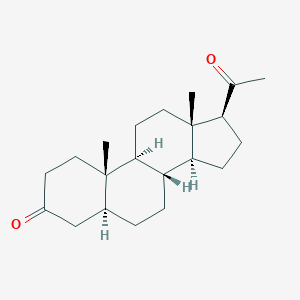

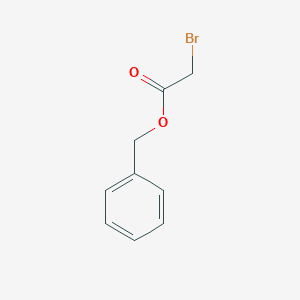

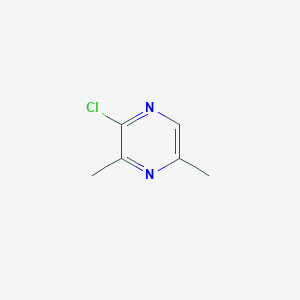
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)

